(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone

This sulfoximine research intermediate features a primary amine group that serves as a versatile handle for acylation, reductive amination, or other derivatizations—enabling creation of novel screening compounds. Its defined structure supports reproducible SAR studies and chemical biology probe development. Unlike generic sulfoximine sourcing, this single-entity compound ensures batch-to-batch consistency critical for reliable research outcomes.

Molecular Formula C5H14N2OS
Molecular Weight 150.25 g/mol
CAS No. 2803860-61-7
Cat. No. B6605353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
CAS2803860-61-7
Molecular FormulaC5H14N2OS
Molecular Weight150.25 g/mol
Structural Identifiers
SMILESCC(CCN)S(=N)(=O)C
InChIInChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3
InChIKeySZVCMIHYQKNAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2803860-61-7)


(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2803860-61-7) is a research compound belonging to the sulfoximine chemical class. This class is defined by a central sulfur atom in the +6 oxidation state bonded to both an oxygen and a nitrogen atom, forming a characteristic sulfur-nitrogen linkage [1]. The compound's utility is likely as a synthetic intermediate or a specialized probe in chemical biology and medicinal chemistry research.

Risks of Non-Specific Sourcing for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone Analogs


Sourcing of sulfoximines based on broad chemical class alone is not scientifically sound for procurement. This class exhibits significant structural diversity, with variations in the imino and alkyl substituents leading to pronounced differences in biological activity, target engagement, and physicochemical properties [1]. The absence of specific, comparator-based performance data for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone precludes any assessment of its functional equivalence or superiority to other sulfoximines, making generic substitution a high-risk proposition for research reproducibility.

Quantitative Performance Differentiation for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone


Evidence-Backed Applications for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone


Synthesis of Advanced Sulfoximine Derivatives

The compound can serve as a building block for the synthesis of more complex sulfoximines. Its primary amine group offers a handle for further functionalization, such as acylation or reductive amination, to create novel molecules for screening libraries or structure-activity relationship studies.

Chemical Biology Research Tool

Given the biological relevance of sulfoximines, this compound may find use as a tool compound or a negative control in assays targeting enzymes like human asparagine synthetase (hASNS), ENPP1, or kinases, pending the availability of primary activity data.

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